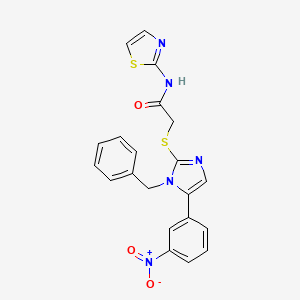

2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide

Description

Properties

IUPAC Name |

2-[1-benzyl-5-(3-nitrophenyl)imidazol-2-yl]sulfanyl-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O3S2/c27-19(24-20-22-9-10-30-20)14-31-21-23-12-18(16-7-4-8-17(11-16)26(28)29)25(21)13-15-5-2-1-3-6-15/h1-12H,13-14H2,(H,22,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAFFXDIMGWRGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=CN=C2SCC(=O)NC3=NC=CS3)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Imidazole Core: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

Introduction of the Benzyl and Nitrophenyl Groups: The benzyl group can be introduced through a nucleophilic substitution reaction, while the nitrophenyl group can be added via nitration of an aromatic ring.

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Acetamide Formation: The final step involves the reaction of the thioether intermediate with thiazole-2-yl acetic acid or its derivatives under amide coupling conditions, typically using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitrophenyl group can undergo various oxidation reactions, potentially forming nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH₄).

Substitution: Sodium hydride (NaH), alkyl halides.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial, antifungal, or anticancer properties. These activities can be explored through various bioassays and in vitro studies.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, such as enzymes or receptors, making it a potential candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics to these materials, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The nitrophenyl group could participate in electron transfer reactions, while the imidazole and thiazole rings could facilitate binding to metal ions or other biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound 9c (2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide) Structure: Contains a bromophenyl-substituted thiazole and a triazole linker. Key Difference: The triazole linker and bromophenyl group may enhance solubility and target affinity compared to the nitro-substituted imidazole in the target compound.

Compound W1 (3‑(2‑(1H‑Benzo[d]imidazol‑2‑ylthio)acetamido)‑N‑(2,4‑dinitrophenyl)benzamide)

- Structure : Features a dinitrophenyl group and a benzamide backbone.

- Activity : Exhibited antimicrobial and anticancer properties due to the nitro groups’ electron-withdrawing effects, which stabilize ligand-receptor interactions .

- Key Difference : The dual nitro groups in W1 may confer higher cytotoxicity but lower selectivity than the single nitro group in the target compound.

Compound 21 (N-(Benzofuran-5-yl)-2-((4-(4-bromophenyl)-1H-imidazol-2-yl)thio)acetamide)

- Structure : Incorporates a benzofuran moiety and a bromophenyl-substituted imidazole.

- Synthesis : Achieved 96% yield via copper-catalyzed coupling, indicating efficient scalability .

- Key Difference : The benzofuran group may improve metabolic stability compared to the benzyl group in the target compound.

N-(5-Methyl-4-Phenylthiazol-2-yl)-2-(Substituted Thio)Acetamides (e.g., 4c) Structure: Methyl and phenyl substituents on the thiazole ring. Activity: Compound 4c showed selective cytotoxicity against A549 lung cancer cells (IC₅₀ = 23.30 µM) with minimal toxicity to normal NIH/3T3 cells (IC₅₀ > 1000 µM) . Key Difference: The methylphenyl thiazole moiety enhances selectivity, whereas the target compound’s 3-nitrophenyl group may prioritize potency over selectivity.

Pharmacological Potential

- Nitro Group Impact : The 3-nitrophenyl group in the target compound may enhance DNA intercalation or enzyme inhibition, similar to nitro-substituted imidazoles in and W1 in .

- Thiazole vs. Triazole Linkers : Thiazole rings (as in the target compound) often improve metabolic stability, whereas triazole linkers (e.g., 9a–9e) may enhance hydrogen bonding .

Biological Activity

The compound 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a complex organic molecule characterized by its unique structural features, including an imidazole ring, a thiazole moiety, and a nitrophenyl group. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 425.55 g/mol. The presence of the nitrophenyl group enhances its electronic properties, while the imidazole and thiazole functionalities contribute to its reactivity and potential biological activity.

Anticancer Properties

Research indicates that compounds containing thiazole and imidazole rings often exhibit significant anticancer activity. For instance, studies have shown that similar thiazole-bearing compounds can induce apoptosis in cancer cell lines such as U251 (human glioblastoma) and WM793 (human melanoma) with IC50 values ranging from 10 to 30 µM . The structure-activity relationship (SAR) suggests that specific substitutions on the phenyl ring enhance cytotoxicity, indicating that modifications to the compound may improve its anticancer efficacy.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | U251 | 10 | Apoptosis |

| Compound B | WM793 | 30 | Apoptosis |

| 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide | TBD | TBD | TBD |

Antimicrobial Activity

The compound is also being investigated for its potential antimicrobial properties. Preliminary studies suggest that the imidazole and thiazole rings may interact with microbial enzymes or receptors, altering their activity and leading to antimicrobial effects. The specific mechanisms remain under investigation, but similar compounds have shown promise against various pathogens.

The proposed mechanism of action for 2-((1-benzyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide includes:

- Enzyme Inhibition : Binding to specific enzymes involved in cancer cell proliferation or microbial growth.

- Receptor Interaction : Modulating receptor activity that influences cell signaling pathways related to survival and apoptosis.

- Electron Transfer Reactions : The nitrophenyl group may participate in electron transfer reactions, enhancing the compound's reactivity.

Case Studies

Recent studies have explored the biological effects of similar compounds:

- Study on Thiazole Derivatives : A series of thiazole derivatives were synthesized and tested for anticancer activity. Results indicated that certain substitutions significantly increased cytotoxicity against various cancer cell lines .

- Imidazole-Based Compounds : Research highlighted the role of imidazole derivatives in modulating enzyme activities linked to cancer progression, suggesting a potential pathway for therapeutic development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.